molecular formula C18H15F2N3O2S B11629247 (2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11629247
M. Wt: 375.4 g/mol
InChI Key: RFWSWBZJKUEAMF-UHFFFAOYSA-N
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Description

(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by the presence of fluorine atoms and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the imino and carboxamide functionalities under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing catalysts and solvents that are environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(4-bromophenyl)-2-[(3-bromophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The presence of fluorine atoms in (2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide imparts unique properties, such as increased metabolic stability and enhanced bioactivity, compared to its chlorinated or brominated analogs. These characteristics make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15F2N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15F2N3O2S/c1-23-16(24)10-15(17(25)21-13-7-5-11(19)6-8-13)26-18(23)22-14-4-2-3-12(20)9-14/h2-9,15H,10H2,1H3,(H,21,25)

InChI Key

RFWSWBZJKUEAMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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